molecular formula C26H36O7 B1673447 Hydrocortisone aceponate CAS No. 74050-20-7

Hydrocortisone aceponate

Katalognummer: B1673447
CAS-Nummer: 74050-20-7
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: MFBMYAOAMQLLPK-FZNHGJLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrocortisone aceponate is a synthetic corticosteroid used primarily in veterinary medicine. It is an ester of hydrocortisone (cortisol) with acetic acid and propionic acid. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it effective in treating various dermatoses (skin conditions) in animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydrocortisone aceponate is synthesized through esterification of hydrocortisone with acetic acid and propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The industrial production also includes steps for purification and stabilization of the compound to enhance its shelf life .

Analyse Chemischer Reaktionen

Reaktionstypen: Hydrocortisonacetonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

Hydrocortisone aceponate is predominantly used in veterinary practices for treating a range of dermatoses in dogs. Its applications include:

  • Atopic Dermatitis : It is effective in managing symptoms associated with atopic dermatitis by reducing inflammation and pruritus (itchiness) in affected animals.
  • Acute Otitis Externa : This condition, characterized by inflammation of the ear canal often due to infections, can be treated effectively with this compound to alleviate symptoms and promote healing.
  • Allergic Reactions : The compound can be used to treat skin lesions resulting from allergic reactions, providing relief from discomfort and promoting recovery .

Efficacy and Safety Studies

Numerous studies have evaluated the efficacy and safety profile of this compound in various formulations. One significant study involved 415 patients with steroid-responsive dermatoses who applied a 0.127% lipophilic cream twice daily. The results demonstrated:

  • Clearance Rates : 22.1% of patients achieved complete clearance of lesions, while 53.9% showed excellent improvement.
  • Safety Profile : Adverse effects were minimal, with most being mild and not requiring discontinuation of treatment .

Case Studies

  • Study on Canine Otitis Externa : A clinical trial assessed the application of this compound for treating dogs with ear infections. The study concluded that topical application was safe and effective, showing significant improvement in clinical signs associated with bacterial and fungal overgrowth .
  • Long-term Tolerance Study : Another investigation focused on the long-term cutaneous tolerance of a 0.0584% this compound spray in dogs. Results indicated that repeated applications were well tolerated over extended periods without significant adverse reactions .

Comparison of Formulations

The following table summarizes different formulations of this compound used in veterinary medicine:

Formulation TypeConcentrationApplication FrequencyIndications
Lipophilic Cream0.127%Twice dailySteroid-responsive dermatoses
Spray0.0584%Once dailyAtopic dermatitis, localized lesions
Combination ProductsVariesAs prescribedEar infections (with antibiotics)

Adverse Effects

While this compound is generally well tolerated, some potential side effects include:

  • Inhibition of bone formation
  • Suppression of calcium absorption
  • Delayed wound healing
  • Localized skin reactions such as redness or irritation .

Wirkmechanismus

Hydrocortisone aceponate exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes. This interaction leads to the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes, resulting in reduced inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Hydrocortisone aceponate is unique due to its diester formation, which enhances its transmission through the skin and prolongs its retention in the affected area. This makes it effective at lower doses compared to other corticosteroids .

Biologische Aktivität

Hydrocortisone aceponate (HCA) is a topical corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. It is particularly effective in treating corticosteroid-responsive dermatoses. This compound is a derivative of hydrocortisone, designed to enhance its efficacy while minimizing systemic absorption and side effects. The biological activity of this compound is primarily attributed to its interaction with glucocorticoid receptors, leading to a cascade of anti-inflammatory effects.

This compound exerts its biological activity through the following mechanisms:

  • Glucocorticoid Receptor Binding : HCA binds to cytosolic glucocorticoid receptors, forming a receptor-ligand complex that translocates into the nucleus. Here, it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating gene expression related to inflammation and immune response .
  • Cytokine Inhibition : The compound inhibits the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha. This inhibition reduces T cell proliferation and limits both humoral and cell-mediated immunity .
  • Lipocortin Induction : HCA induces lipocortin-1 (annexin-1), which inhibits phospholipase A2, leading to decreased production of arachidonic acid and subsequently reducing the synthesis of eicosanoids like prostaglandins and leukotrienes .

Absorption and Distribution

  • Topical Absorption : HCA is absorbed through intact skin, with increased absorption observed in inflamed or diseased skin areas. This characteristic allows for localized treatment with minimal systemic exposure .
  • Protein Binding : Approximately 95% of this compound binds to plasma proteins, which influences its distribution and elimination .

Metabolism and Elimination

  • Metabolism : HCA undergoes hepatic metabolism primarily via the CYP3A4 enzyme pathway .
  • Half-Life : The half-life of this compound ranges from 6 to 8 hours, allowing for twice-daily applications in clinical settings .

Study on Efficacy in Dermatoses

A significant study evaluated the efficacy and safety of this compound (0.127%) lipophilic cream in 415 patients with steroid-responsive dermatoses. The results were as follows:

OutcomeNumber of PatientsPercentage
Clear8222.10%
Excellent Improvement20053.91%
Good Improvement7219.41%
Fair Response154.04%
No Change20.54%

The study concluded that this compound was effective with a favorable safety profile, as no exacerbations were reported during treatment .

Long-Term Tolerance Study

Another study assessed the long-term cutaneous tolerance of a this compound spray (0.0584%) in dogs with atopic dermatitis. Over a treatment period of eight weeks, no significant changes in skin histology or epidermal thickness were observed, indicating good tolerance and minimal adverse effects on skin integrity .

Adverse Effects

While this compound is generally well tolerated, some side effects have been reported:

  • Local irritation (mild)
  • Dry mouth
  • Abdominal pain
  • Sedation (rare)

These side effects were often linked to concomitant systemic therapies rather than the topical application itself .

Eigenschaften

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBMYAOAMQLLPK-FZNHGJLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone aceponate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

74050-20-7
Record name Hydrocortisone aceponate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74050-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocortisone aceponate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone aceponate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14538
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE ACEPONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone aceponate
Reactant of Route 2
Reactant of Route 2
Hydrocortisone aceponate
Reactant of Route 3
Reactant of Route 3
Hydrocortisone aceponate
Reactant of Route 4
Reactant of Route 4
Hydrocortisone aceponate
Reactant of Route 5
Reactant of Route 5
Hydrocortisone aceponate
Reactant of Route 6
Reactant of Route 6
Hydrocortisone aceponate
Customer
Q & A

Q1: What is Hydrocortisone aceponate (HCA) and how does it work?

A1: HCA is a non-halogenated, double-esterified topical glucocorticoid. Like other glucocorticoids, it works by binding to glucocorticoid receptors in the skin. This binding leads to a cascade of downstream effects, including the inhibition of inflammatory mediators like prostaglandins and leukotrienes. [, , , ]

Q2: What makes HCA different from other topical glucocorticoids?

A2: HCA is a double ester, which means it has been modified to enhance its penetration into the skin while minimizing systemic absorption. This characteristic contributes to its favorable safety profile. [, , , ]

Q3: What is the molecular formula and weight of HCA?

A3: Unfortunately, the provided research articles do not explicitly mention the molecular formula or weight of HCA.

Q4: What skin conditions is HCA used to treat?

A4: HCA has been shown to be effective in treating various steroid-responsive dermatoses in humans and animals. These include atopic dermatitis, erythemato-ceruminous otitis externa, and flea allergy dermatitis. [, , , , , , , , , , ]

Q5: What is the evidence for HCA’s efficacy in treating canine atopic dermatitis?

A6: Several studies have investigated HCA for canine atopic dermatitis. A randomized controlled trial found HCA spray significantly reduced clinical signs compared to placebo over 28 days. Another study demonstrated comparable efficacy to oral ciclosporin over 84 days. [, ]

Q6: Can HCA be used in cats?

A7: While not licensed for use in cats, an open-label pilot study suggested HCA spray might be effective and safe in managing presumed feline allergic dermatitis. Further research is needed to confirm these findings. []

Q7: Does HCA cause skin atrophy?

A9: HCA exhibits a lower tendency to cause skin atrophy compared to some other potent topical glucocorticoids. Studies using high-frequency ultrasound have shown that HCA did not induce significant skin thinning, unlike betamethasone-17-valerate. []

Q8: How is HCA absorbed and metabolized?

A11: HCA, being a double ester, undergoes hydrolysis in the skin, converting it to its active form, hydrocortisone. This process allows for a controlled release and reduces the risk of systemic side effects associated with direct glucocorticoid application. [, ]

Q9: What are the advantages of HCA being formulated as a spray?

A12: The spray formulation allows for convenient and even application, particularly in hairy areas. It also enhances drug delivery by increasing the surface area of contact with the skin. [, , , , ]

Q10: Are there any other novel drug delivery systems being explored for HCA?

A13: While the provided research mainly focuses on topical application via creams and sprays, transdermal sprays have been researched for other hormone deliveries, potentially opening avenues for HCA delivery as well. []

Q11: What are the future research directions for HCA?

A14: Further research could explore alternative delivery systems for HCA to improve efficacy and patient compliance. Additionally, investigating its use in other inflammatory skin conditions and expanding its application in veterinary medicine could be beneficial. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.